Systemic Exposure Reduction: Topical Patidegib Achieves 1,000-Fold Lower Circulating Levels vs. Oral Hedgehog Inhibitors
Topical patidegib gel (2%) produced circulating blood levels three orders of magnitude (approximately 1,000-fold) lower than those observed with oral patidegib administration [1]. This dramatic reduction in systemic exposure translates to the elimination of class-associated systemic adverse effects: Phase 2 trial data confirm that no patients treated with topical patidegib gel experienced hair loss, taste loss, or muscle cramps—adverse effects that are characteristic of oral Hedgehog inhibitors including vismodegib and sonidegib and are a primary cause of treatment discontinuation [2].
| Evidence Dimension | Systemic drug exposure (circulating blood levels) |
|---|---|
| Target Compound Data | Three orders of magnitude lower than oral administration (topical patidegib gel 2%) |
| Comparator Or Baseline | Oral patidegib (and by extension, oral vismodegib/sonidegib class) |
| Quantified Difference | Approximately 1,000-fold reduction in systemic exposure |
| Conditions | Phase 2 clinical trial; twice-daily topical application to facial and nonfacial surgically eligible BCCs for 26 weeks in patients with Gorlin syndrome |
Why This Matters
This quantified exposure reduction directly informs procurement for long-term prevention studies in Gorlin syndrome, where oral HHi discontinuation rates exceed 50% due to intolerable class-specific adverse effects; topical patidegib enables sustained Hedgehog pathway inhibition without the tolerability burden that compromises oral comparator studies.
- [1] Synapse (PatSnap). Patidegib Drug Profile: Phase 2 trial safety data showing no hair loss, taste loss, or muscle cramps and circulating blood levels three orders of magnitude lower than oral patidegib. View Source
- [2] Lear JT, et al. Topical application of the Hedgehog inhibitor patidegib in patients with Gorlin syndrome: a phase II trial. Br J Dermatol. 2025;192(4):611-617. doi:10.1093/bjd/ljae444 View Source
